2-bromo-N-(4-cyanophenyl)benzamide
Description
2-Bromo-N-(4-cyanophenyl)benzamide is a benzamide derivative characterized by a bromine substituent at the ortho position of the benzoyl ring and a 4-cyanophenyl group attached to the amide nitrogen.
Properties
CAS No. |
10278-47-4 |
|---|---|
Molecular Formula |
C14H9BrN2O |
Molecular Weight |
301.14 g/mol |
IUPAC Name |
2-bromo-N-(4-cyanophenyl)benzamide |
InChI |
InChI=1S/C14H9BrN2O/c15-13-4-2-1-3-12(13)14(18)17-11-7-5-10(9-16)6-8-11/h1-8H,(H,17,18) |
InChI Key |
CGUMGABORJTSHH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C#N)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C#N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Structural Properties
The table below highlights key structural and functional differences between 2-bromo-N-(4-cyanophenyl)benzamide and its analogues:
Key Observations:
- Position of Halogens : Bromine at the ortho position (target compound) vs. para position (4-bromo analogues) alters steric hindrance and electronic distribution. Ortho-substituted bromine may reduce rotational freedom compared to para-substituted derivatives.
- Electron-Withdrawing vs.
- Crystallographic Data : The 4-bromo-N-(2-nitrophenyl)benzamide exhibits a well-defined crystal lattice (R factor = 0.049) with two molecules per asymmetric unit, suggesting intermolecular interactions (e.g., hydrogen bonding via nitro groups) absent in the target compound .
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